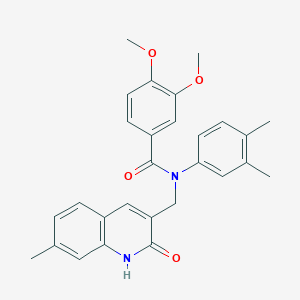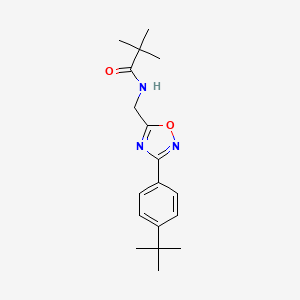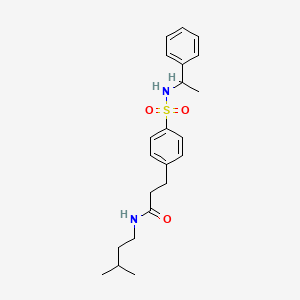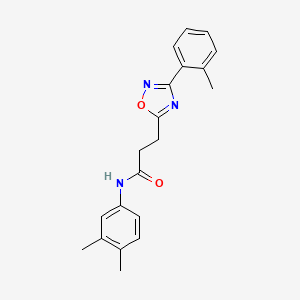
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide, also known as EPM-01, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM-01 belongs to the family of oxadiazole derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and differentiation. It has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has also been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to enhance neuroprotection by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
One advantage of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is also stable under physiological conditions, which allows for accurate and reproducible results. However, one limitation of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. In addition, the mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide. One area of interest is the development of more potent derivatives of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide that can be used at lower concentrations. Another direction is the investigation of the molecular targets of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide and its mechanism of action. This may lead to the identification of new signaling pathways that can be targeted for therapeutic purposes. In addition, the potential use of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide in combination with other drugs or therapies should be explored, as this may enhance its therapeutic effects. Finally, the translation of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide from preclinical studies to clinical trials should be investigated to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method involves a multistep process that can be improved by using purification techniques. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide's mechanism of action is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for research on 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide, including the development of more potent derivatives and the investigation of its molecular targets and mechanism of action.
合成方法
The synthesis of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide involves a multistep process that starts with the reaction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol with phenethyl bromide in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound. The purity and yield of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide can be improved by using column chromatography and recrystallization techniques.
科学研究应用
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has also been investigated for its neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of ischemic stroke and traumatic brain injury. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.
属性
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-18-22-20(26-23-18)16-8-10-17(11-9-16)25-14-19(24)21-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHJFXJMXXUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)




![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


